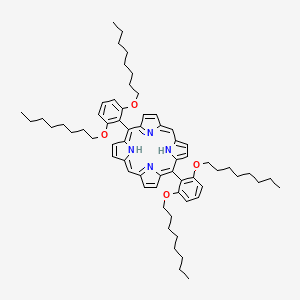
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(C2CC2)=NOC(CC3CNCCO3)=N1 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a morpholine ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula isC10H15N3O2 and it has a molecular weight of 209.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The oxadiazole ring, a core component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . It has been recognized for its potential in the treatment of diseases such as Duchenne muscular dystrophy and as an adjunctive therapy in Parkinson’s disease . The structural uniqueness of this compound could be exploited in designing selective inhibitors for various enzymes or receptors, potentially leading to new therapeutic agents.
Agricultural Chemistry
In agriculture, compounds like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride could be studied for their potential as growth regulators or pesticides . The oxadiazole ring has been utilized in the development of insecticides , and further research could reveal more applications in crop protection and yield enhancement.
Material Science
The oxadiazole derivatives are known for their application in the development of energetic materials, fluorescent dyes, and OLEDs . This compound’s unique structure could be valuable in creating new materials with desired properties such as high energy density, fluorescence, or electronic conductivity.
Environmental Science
Compounds with the oxadiazole moiety have potential applications in environmental science, particularly in the development of sensors . This compound could be used in the synthesis of novel sensors for detecting environmental pollutants or for monitoring various ecological parameters.
Energy Research
In the field of energy, the structural components of this compound could be explored for their utility in creating more efficient energy storage systems or in the development of alternative energy sources . Research into its electrochemical properties might yield new insights into battery technology or renewable energy.
Biotechnology
The biotechnological applications of such compounds could be vast, ranging from enzyme inhibitors that can be used in research to components of biosensors . Its potential in biocatalysis or as a building block in synthetic biology could also be significant areas of research.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSLMIZKXHANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=NC(=NO2)C3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)









![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)

![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B1460098.png)